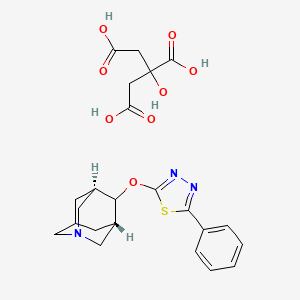

Nelonicline citrate

Description

The exact mass of the compound Nelonicline citrate is 505.15188600 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nelonicline citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nelonicline citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11?,13-,14+,15?; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGJENFBLHIYGW-SUZIKMBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026136-84-4 | |

| Record name | Nelonicline citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026136844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELONICLINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SJ035Q1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Choreography of Nelonicline Citrate: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of nelonicline citrate (formerly ABT-126), a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's binding characteristics, downstream signaling effects, and the experimental methodologies used for its characterization.

Executive Summary

Nelonicline citrate is a potent and selective ligand for the α7 nicotinic acetylcholine receptor, a key player in cognitive processes and inflammatory modulation. It exhibits high affinity for the human α7 nAChR and functions as a partial agonist, eliciting a downstream signaling cascade primarily initiated by calcium influx. While investigated for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia, clinical trials were ultimately discontinued due to insufficient efficacy.[1][2] This guide synthesizes the preclinical data that defined its mechanism of action.

Molecular Target and Binding Profile

The primary molecular target of nelonicline citrate is the homopentameric α7 nicotinic acetylcholine receptor.[3][4][5] Its interaction with this receptor has been characterized through extensive in vitro studies, revealing a high-affinity binding profile and selectivity over other nAChR subtypes and related receptors.

Quantitative Binding and Efficacy Data

The binding affinity (Ki), potency (EC50), and efficacy of nelonicline citrate at various receptors are summarized in the table below. This data highlights its selectivity for the α7 nAChR.

| Target Receptor | Ligand/Assay Condition | Ki (nM) | EC50 (µM) | Efficacy (% relative to Acetylcholine) | Source |

| Human α7 nAChR | Brain tissue binding | 12.3 | - | - | |

| Human α7 nAChR | Currents in Xenopus oocytes | - | 2 | 74% | |

| Human α3β4* nAChR | IMR-32 neuroblastoma cells | 60 | - | 12% (at 100 µM) | |

| Human 5-HT3 Receptor | Radioligand binding assay | 140 | - | - |

Downstream Signaling Pathways

Activation of the α7 nAChR by nelonicline citrate initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions. This influx of Ca²⁺ acts as a crucial second messenger, modulating a variety of downstream pathways that influence neurotransmitter release and cellular function.

Calcium-Dependent Signaling

The initial and most critical event following nelonicline's binding to the α7 nAChR is the influx of extracellular calcium. This leads to the activation of multiple calcium-dependent signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This pathway is crucial for promoting neuronal survival and plasticity.

-

Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: This pathway is heavily implicated in the cholinergic anti-inflammatory pathway, mediating the anti-inflammatory effects of α7 nAChR activation.

-

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway is involved in synaptic plasticity and gene expression.

The following diagram illustrates the primary signaling cascade initiated by nelonicline citrate.

Experimental Methodologies

The characterization of nelonicline citrate's mechanism of action relies on a suite of established in vitro experimental protocols. The following sections detail the typical methodologies employed.

Radioligand Binding Assay

Radioligand binding assays are utilized to determine the binding affinity (Ki) of nelonicline citrate for its target receptors.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain homogenates for α7 nAChR) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]methyllycaconitine for α7 nAChR) and varying concentrations of the unlabeled test compound (nelonicline citrate).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram outlines the workflow of a typical radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Electrophysiological recordings, particularly using the two-electrode voltage clamp technique in Xenopus oocytes, are employed to measure the functional effects of nelonicline citrate on the α7 nAChR, determining its potency (EC50) and efficacy.

Objective: To measure the ion flow (current) through the α7 nAChR in response to the application of nelonicline citrate.

General Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined holding potential.

-

Compound Application: A solution containing a known concentration of nelonicline citrate is perfused over the oocyte.

-

Current Measurement: The binding of nelonicline citrate to the α7 nAChRs opens the ion channel, allowing ions (primarily Ca²⁺ and Na⁺) to flow into the cell. This ion flow is recorded as an inward current by the voltage clamp apparatus.

-

Data Analysis: By applying a range of nelonicline citrate concentrations and measuring the corresponding current responses, a dose-response curve is constructed. The EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy) relative to a full agonist like acetylcholine are then calculated.

Conclusion

Nelonicline citrate is a selective partial agonist of the α7 nicotinic acetylcholine receptor, characterized by high binding affinity and the ability to modulate key intracellular signaling pathways involved in neuronal function and inflammation. While its clinical development was halted due to a lack of efficacy in treating cognitive impairments, the extensive preclinical research on nelonicline citrate has contributed significantly to our understanding of α7 nAChR pharmacology and its potential as a therapeutic target. The experimental methodologies detailed in this guide represent the standard approaches for the in vitro characterization of novel ligands targeting this important receptor class.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

ABT-126 Citrate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-126, also known as nelonicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that was investigated as a potential therapeutic for cognitive deficits in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Developed by Abbott Laboratories (now AbbVie), ABT-126 showed promise in preclinical models by modulating cholinergic pathways crucial for learning and memory. Despite demonstrating a favorable safety profile, clinical trials revealed insufficient efficacy to support its continued development for Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of ABT-126 citrate, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The cholinergic system, particularly the α7 nicotinic acetylcholine receptor, has been a key target for therapeutic intervention in cognitive disorders. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, such as the hippocampus and prefrontal cortex. Its activation by agonists like acetylcholine leads to calcium influx and the modulation of downstream signaling pathways that are integral to synaptic plasticity, learning, and memory.

ABT-126 was designed as a selective agonist for the α7 nAChR with the aim of enhancing cognitive function without the side effects associated with less selective cholinergic agents. This document details the scientific journey of ABT-126, from its chemical synthesis to its pharmacological evaluation.

Discovery and Synthesis

The discovery of ABT-126 emerged from medicinal chemistry efforts to identify potent and selective α7 nAChR agonists. The chemical name for ABT-126 is (1R,4R,5S)-4-(5-phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane. The citrate salt is formed by reacting the free base with citric acid.

While a detailed, step-by-step synthesis protocol for ABT-126 citrate is not publicly available in the searched literature, the synthesis would logically involve the coupling of two key fragments: the 1-azatricyclo[3.3.1.13,7]decan-4-ol core and the 5-phenyl-1,3,4-thiadiazole moiety.

Logical Synthesis Workflow:

Caption: Logical workflow for the synthesis of ABT-126 citrate.

Mechanism of Action and Signaling Pathways

ABT-126 is a selective agonist at the α7 nAChR. Upon binding, it stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium acts as a second messenger, activating a cascade of downstream signaling pathways that are thought to underlie its pro-cognitive effects.

Key Downstream Signaling Pathways of α7 nAChR Activation:

Caption: Downstream signaling pathways activated by ABT-126.

Experimental Protocols

The preclinical characterization of ABT-126 involved a series of in vitro and in vivo experiments to determine its pharmacological profile, efficacy, and safety.

In Vitro Assays

4.1.1. Radioligand Binding Assay

This assay was used to determine the binding affinity of ABT-126 to the α7 nAChR and other receptors to assess its selectivity.

-

Objective: To determine the inhibition constant (Ki) of ABT-126 for the α7 nAChR.

-

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue or cells expressing the human α7 nAChR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.

-

Assay: Incubate the membrane preparation with a specific radioligand for the α7 nAChR (e.g., [3H]-methyllycaconitine or [125I]-α-bungarotoxin) and varying concentrations of ABT-126.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of ABT-126 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

4.1.2. Functional Assay (Calcium Influx)

This assay was used to measure the functional activity of ABT-126 as an agonist at the α7 nAChR.

-

Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) and intrinsic activity of ABT-126.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of ABT-126 to the cells.

-

Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of ABT-126 to determine the EC50 and maximal response relative to a full agonist like acetylcholine.

-

In Vivo Assays

4.2.1. Animal Models of Cognition

Various animal models were used to assess the pro-cognitive effects of ABT-126.

-

Objective: To evaluate the efficacy of ABT-126 in improving cognitive performance in animal models relevant to Alzheimer's disease and schizophrenia.

-

Models Used:

-

Social Recognition Test (Rat): This test assesses short-term memory. A juvenile rat is introduced to an adult rat for a short period. After a delay, the same juvenile and a novel juvenile are introduced. The time the adult rat spends investigating each juvenile is measured. A rat with normal memory will spend more time with the novel juvenile.

-

Inhibitory Avoidance (Mouse): This model assesses long-term memory. A mouse is placed in a lighted compartment connected to a dark compartment. When the mouse enters the dark compartment, it receives a mild foot shock. The latency to re-enter the dark compartment is measured at a later time point.

-

Delayed Matching-to-Sample (Monkey): This task assesses working memory and attention. A monkey is presented with a sample stimulus and, after a delay, must choose the matching stimulus from a set of options to receive a reward.

-

-

General Protocol:

-

Administer ABT-126 or vehicle to the animals at various doses and time points before the cognitive task.

-

Conduct the behavioral testing as described for each model.

-

Record and analyze the relevant behavioral parameters (e.g., time spent investigating, latency to enter, percentage of correct responses).

-

Experimental Workflow for In Vivo Cognitive Testing:

Caption: General workflow for in vivo cognitive testing of ABT-126.

Quantitative Data Summary

The following tables summarize the key quantitative data for ABT-126 from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of ABT-126

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki) | α7 nAChR | Human | 12.3 nM | [1] |

| α3β4* nAChR | Human | 60 nM | [1] | |

| 5-HT3 | Not Specified | ~140 nM | [2] | |

| Functional Activity (EC50) | α7 nAChR | Human | 2 µM | [1] |

| Intrinsic Activity | α7 nAChR | Human | 74% (relative to Acetylcholine) | [1] |

Table 2: Preclinical Pharmacokinetics of ABT-126

| Species | Route | Cmax | Tmax | Half-life | Bioavailability | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

Detailed preclinical pharmacokinetic data for ABT-126 were not available in the searched public-domain literature.

Table 3: Summary of Key Phase 2 Clinical Trial Results for ABT-126 in Alzheimer's Disease

| Study Identifier | Treatment Arms | Primary Endpoint | Key Outcome | Reference |

| NCT00948909 | ABT-126 (5 mg, 25 mg), Placebo, Donepezil | Change in ADAS-Cog-11 at 12 weeks | No statistically significant improvement with ABT-126 vs. placebo. A trend for improvement was observed with the 25 mg dose. | |

| NCT01527916 | ABT-126 (25 mg, 50 mg, 75 mg), Placebo, Donepezil | Change in ADAS-Cog-11 at 24 weeks | No statistically significant improvement with any ABT-126 dose vs. placebo. | |

| NCT01549834 (Add-on to AChEIs) | ABT-126 (25 mg, 75 mg), Placebo | Change in ADAS-Cog-11 at 24 weeks | No significant improvement compared to placebo. |

Conclusion

ABT-126 citrate is a selective α7 nAChR partial agonist that was rationally designed to enhance cognitive function. Preclinical studies demonstrated its high affinity and functional activity at the target receptor, as well as pro-cognitive effects in various animal models. However, despite a favorable safety profile, ABT-126 failed to demonstrate statistically significant efficacy in Phase 2 clinical trials for the treatment of mild-to-moderate Alzheimer's disease, leading to the discontinuation of its development for this indication. The discovery and development of ABT-126 provide valuable insights into the therapeutic potential and challenges of targeting the α7 nAChR for cognitive enhancement. This technical guide serves as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

Nelonicline Citrate: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline citrate, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1]. It was investigated for its potential therapeutic application in treating cognitive deficits associated with neurological and psychiatric conditions, notably Alzheimer's disease and schizophrenia[1][2]. This document provides a detailed technical overview of the pharmacological characteristics of Nelonicline citrate, encompassing its mechanism of action, receptor binding and functional activity profiles, methodologies of key experimental procedures, and a summary of its preclinical and clinical evaluation.

Mechanism of Action

Nelonicline exerts its pharmacological effects by selectively binding to and activating the α7 subtype of neuronal nicotinic acetylcholine receptors[1]. These receptors are ligand-gated ion channels abundantly expressed in brain regions integral to cognitive functions, such as the hippocampus and prefrontal cortex[1]. The binding of an agonist like Nelonicline to the α7 nAChR induces a conformational change that opens the ion channel, permitting the influx of cations, predominantly calcium (Ca²⁺). This elevation in intracellular calcium concentration subsequently initiates a series of downstream signaling cascades, which are thought to be the foundation of the pro-cognitive effects observed with α7 nAChR agonists.

Signaling Pathway

The activation of α7 nAChRs by Nelonicline triggers several crucial intracellular signaling pathways. The diagram below provides a simplified illustration of these interconnected cascades.

References

Nelonicline Citrate for Cognitive Impairment in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline citrate (formerly ABT-126) is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) that has been investigated for the treatment of cognitive impairment associated with schizophrenia (CIAS). This document provides a comprehensive technical overview of Nelonicline's mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental protocols for key studies are provided, along with a quantitative summary of findings in structured tables and visualizations of relevant biological pathways and experimental workflows. While showing a procognitive effect in a subpopulation of nonsmoking patients, Nelonicline did not meet its primary endpoints in larger clinical trials, leading to the discontinuation of its development for this indication. This guide serves as a consolidated resource for researchers in the field of cognitive neuroscience and drug development.

Introduction

Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes. The α7-nAChR has been a key target for therapeutic intervention due to its role in modulating neurotransmitter systems crucial for cognition. Nelonicline citrate was developed as a selective agonist for this receptor. This guide details the scientific journey of Nelonicline, from its preclinical characterization to its evaluation in Phase 2b clinical trials for CIAS.

Mechanism of Action and Signaling Pathway

Nelonicline is a selective partial agonist for the α7-nAChR. It binds with high affinity to α7 nAChRs in the human brain, with a reported Ki of 12.3 nM. As a partial agonist, it demonstrates an intrinsic activity of 74% relative to the endogenous ligand, acetylcholine.

Activation of the α7-nAChR by Nelonicline leads to the opening of its ion channel, resulting in an influx of cations, primarily Ca2+. This influx triggers downstream signaling cascades implicated in synaptic plasticity and cognitive function. One of the key pathways involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for long-term memory formation.

The Role of Nelonicline Citrate in Alzheimer's Disease Pathology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nelonicline citrate (also known as ABT-126) is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of cholinergic neurotransmission.[1][2] Developed to enhance cognitive function, Nelonicline was investigated as a potential therapeutic for Alzheimer's disease (AD) based on the cholinergic hypothesis, which posits that cognitive decline in AD is partly due to a deficit in acetylcholine signaling.[3][4] Preclinical data demonstrated high affinity for the α7 nAChR and pro-cognitive potential. However, despite a favorable safety profile, Phase 2b clinical trials in patients with mild-to-moderate AD failed to show statistically significant improvement in primary cognitive endpoints, both as a monotherapy and as an add-on to existing acetylcholinesterase inhibitor treatments.[5] Consequently, the development of Nelonicline citrate for Alzheimer's disease was discontinued. This guide provides a detailed overview of its mechanism of action, summarizes the key preclinical and clinical data, outlines relevant experimental protocols, and discusses the implications of its clinical trial outcomes.

Introduction: The Cholinergic System and the α7 nAChR Target in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau tangles. A well-established early feature of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh). This cholinergic deficit is strongly correlated with the cognitive and memory impairments seen in patients.

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel abundantly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. It possesses high permeability to calcium ions, allowing it to modulate a variety of downstream signaling pathways involved in synaptic plasticity, neuronal survival, and inflammation. Furthermore, the α7 nAChR has been shown to interact with Aβ, potentially mediating some of its neurotoxic effects. Targeting this receptor with a selective agonist like Nelonicline citrate was hypothesized to offer a dual benefit: enhancing cholinergic signaling to improve cognitive function and providing neuroprotection against AD-related pathology.

Mechanism of Action of Nelonicline Citrate

Nelonicline citrate is a selective partial agonist for the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing an influx of cations, primarily Ca²⁺. This influx acts as a critical second messenger, activating several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.

Key Signaling Pathways

Activation of the α7 nAChR by an agonist like Nelonicline is known to trigger multiple intracellular signaling pathways that are neuroprotective:

-

PI3K/Akt Pathway: This is a major pro-survival pathway. Agonist binding to the α7 nAChR can lead to the activation of Janus kinase 2 (JAK2), which in turn activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (Protein Kinase B), which subsequently inhibits pro-apoptotic proteins (e.g., by phosphorylating and inactivating GSK-3β and BAD) and promotes cell survival.

-

JAK2/STAT3 Pathway: This pathway is also linked to cell survival and has anti-inflammatory effects. Activation of JAK2 can lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), which translocates to the nucleus to regulate the expression of genes involved in neuronal survival.

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is crucial for synaptic plasticity and memory formation. α7 nAChR activation can stimulate this pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes necessary for long-term memory.

-

Anti-Inflammatory Pathway: In microglia, the brain's resident immune cells, α7 nAChR activation can inhibit the release of pro-inflammatory cytokines like TNF-α by suppressing the NF-κB signaling pathway. This is often referred to as the "cholinergic anti-inflammatory pathway."

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Nelonicline Citrate to Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of nelonicline citrate at various nicotinic acetylcholine receptors (nAChRs). The information is compiled from preclinical research and is intended to serve as a resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Quantitative Binding and Functional Data

Nelonicline citrate is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.[1][2] Its binding affinity and functional activity have been characterized at several nAChR subtypes and the serotonin 5-HT3 receptor. The following tables summarize the key quantitative data from in vitro pharmacological studies.

| Receptor Subtype | Ligand | Assay Type | Preparation | Kᵢ (nM) | Reference |

| α7 nAChR | Nelonicline Citrate | Radioligand Binding | Human Brain | 12.3 | [2] |

| α3β4* nAChR | Nelonicline Citrate | Radioligand Binding | Human IMR-32 Neuroblastoma Cells | 60 | [2] |

| 5-HT3 Receptor | Nelonicline Citrate | Radioligand Binding | Not Specified | 140 | [2] |

| Table 1: Binding Affinity (Kᵢ) of Nelonicline Citrate at Nicotinic and Serotonin Receptors. |

| Receptor Subtype | Ligand | Assay Type | System | EC₅₀ (µM) | Intrinsic Activity (relative to Acetylcholine) | Reference |

| α7 nAChR | Nelonicline Citrate | Functional Assay | Xenopus Oocytes expressing human α7 nAChRs | 2 | 74% | |

| α3β4* nAChR | Nelonicline Citrate | Calcium Flux Assay | Human IMR-32 Neuroblastoma Cells | >100 | 12% (at 100 µM) | |

| Table 2: Functional Activity of Nelonicline Citrate at Nicotinic Receptors. |

Experimental Protocols

Detailed methodologies for the key experiments cited are essential for the replication and extension of these findings. The following sections outline the probable protocols based on standard pharmacological assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of nelonicline citrate for α7 nAChRs, α3β4* nAChRs, and 5-HT3 receptors.

General Protocol:

-

Membrane Preparation:

-

For α7 nAChR binding, human brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.

-

For α3β4* nAChR binding, cultured human IMR-32 neuroblastoma cells are harvested and subjected to a similar membrane preparation procedure.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]-Methyllycaconitine for α7 nAChRs or [³H]-Epibatidine for α3β4* nAChRs) and varying concentrations of nelonicline citrate.

-

The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of nelonicline citrate that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

A schematic representation of the radioligand binding assay workflow.

Functional Assays in Xenopus Oocytes

This electrophysiological technique is used to assess the functional activity of a compound at a specific ion channel receptor.

Objective: To determine the EC₅₀ and intrinsic activity of nelonicline citrate at human α7 nAChRs expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation:

-

Oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated (removal of the surrounding follicular cell layer) using enzymatic digestion (e.g., collagenase treatment).

-

-

cRNA Injection:

-

cRNA encoding the human α7 nAChR subunit is injected into the cytoplasm of the oocytes.

-

The injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

An injected oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Varying concentrations of nelonicline citrate are applied to the oocyte via the perfusion system.

-

The inward current elicited by the activation of the α7 nAChRs is recorded.

-

-

Data Analysis:

-

The peak current response at each concentration of nelonicline citrate is measured.

-

A concentration-response curve is generated, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.

-

The intrinsic activity is calculated as the maximal response to nelonicline citrate as a percentage of the maximal response to the endogenous agonist, acetylcholine.

-

Experimental Workflow for Xenopus Oocyte Functional Assay

A schematic of the Xenopus oocyte functional assay workflow.

Calcium Flux Assay

This cell-based assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To assess the functional efficacy of nelonicline citrate at α3β4* nAChRs in human IMR-32 cells.

Protocol:

-

Cell Culture:

-

Human IMR-32 neuroblastoma cells, which endogenously express α3β4* nAChRs, are cultured in appropriate media until they reach a suitable confluency.

-

-

Loading with Calcium Indicator Dye:

-

The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

-

Compound Addition:

-

A baseline fluorescence reading is taken.

-

Nelonicline citrate at various concentrations is added to the cells.

-

-

Fluorescence Measurement:

-

The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a fluorescence microscope.

-

-

Data Analysis:

-

The increase in fluorescence, which corresponds to the influx of calcium through the activated nAChRs, is quantified.

-

The efficacy of nelonicline citrate is expressed as a percentage of the response induced by a known full agonist for the α3β4* receptor.

-

Signaling Pathways

The activation of α7 nAChRs by nelonicline citrate initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.

α7 nAChR-Mediated Signaling Pathway

Signaling pathway initiated by nelonicline citrate at the α7 nAChR.

Upon binding of nelonicline citrate to the α7 nAChR, the ion channel opens, leading to a rapid influx of calcium ions into the neuron. This increase in intracellular calcium acts as a second messenger, activating several downstream signaling cascades, including:

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in the anti-inflammatory effects associated with α7 nAChR activation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for promoting neuronal survival and enhancing synaptic plasticity.

These signaling pathways are believed to underlie the potential therapeutic effects of nelonicline citrate in neurological and psychiatric disorders.

References

In Vivo Effects of Nelonicline Citrate on Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelonicline citrate (formerly ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that was investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Despite demonstrating pro-cognitive effects in preclinical models, its clinical development was discontinued due to insufficient efficacy in Phase 2b trials. This technical guide provides a comprehensive overview of the known in vivo effects of Nelonicline on neurotransmission, drawing from available preclinical and clinical data. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. While specific in vivo data on neurotransmitter modulation by Nelonicline from techniques like microdialysis and electrophysiology are not extensively published, this guide synthesizes the available information to provide a thorough understanding of its neuropharmacological profile.

Introduction

Nelonicline citrate is a small molecule that acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[1] These receptors are ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[2] The rationale for developing α7-nAChR agonists stems from the known decline in cholinergic function in conditions like Alzheimer's disease and the role of these receptors in modulating the release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate.[3] Nelonicline was designed to enhance cognitive function by potentiating cholinergic signaling without the side effects associated with non-selective nicotinic agonists.

Mechanism of Action

Nelonicline binds to the α7-nAChR, a homopentameric ion channel permeable to cations, including Ca²⁺. As a partial agonist, it stabilizes the open conformation of the channel, leading to cation influx and subsequent neuronal depolarization. This activation of presynaptic α7-nAChRs is thought to enhance the release of various neurotransmitters, thereby modulating synaptic plasticity and cognitive function.

Signaling Pathway of Nelonicline Action

Caption: Proposed signaling pathway for Nelonicline-mediated neurotransmitter release.

Quantitative Data

The following tables summarize the available quantitative data for Nelonicline citrate.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | Human | α7 nAChR (brain) | 12.3 nM | |

| Rat | α7 nAChR | 11-14 nM | ||

| Mouse | α7 nAChR | 11-14 nM | ||

| Functional Activity (EC50) | Human | Recombinant α7 nAChRs (Xenopus oocytes) | 2 µM | |

| Intrinsic Activity | Human | Recombinant α7 nAChRs (Xenopus oocytes) | 74% (relative to Acetylcholine) |

Note: Specific quantitative data from in vivo microdialysis or electrophysiology studies detailing the percentage increase in neurotransmitter levels (e.g., acetylcholine, dopamine, glutamate) in specific brain regions following Nelonicline administration are not publicly available. Preclinical studies with other selective α7 nAChR agonists have demonstrated increases in cortical acetylcholine release.

Experimental Protocols

Detailed experimental protocols for in vivo studies specifically using Nelonicline are scarce in published literature. However, based on studies of similar α7-nAChR agonists, the following methodologies would be employed to assess the in vivo effects on neurotransmission.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex or hippocampus).

-

Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Nelonicline citrate or vehicle is administered (e.g., subcutaneously or intraperitoneally).

-

Sample Collection: Dialysate samples are collected for a predetermined period post-administration.

-

Neurochemical Analysis: The concentration of neurotransmitters (e.g., acetylcholine, dopamine, glutamate) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

Experimental Workflow for In Vivo Microdialysis

Caption: A typical workflow for an in vivo microdialysis experiment.

In Vivo Electrophysiology

This method is used to measure the effects of a compound on the electrical activity of neurons.

Protocol Outline:

-

Animal Model: Anesthetized or freely moving rats.

-

Electrode Implantation: A recording electrode is stereotaxically lowered into the target brain region (e.g., ventral tegmental area for dopamine neuron activity or hippocampus for pyramidal cell firing).

-

Neuron Identification: Single-unit activity of specific neuron types (e.g., dopaminergic neurons) is identified based on their characteristic firing patterns and response to pharmacological challenges.

-

Baseline Recording: A stable baseline firing rate is recorded for a defined period.

-

Drug Administration: Nelonicline citrate or vehicle is administered intravenously or intraperitoneally.

-

Data Acquisition: Changes in neuronal firing rate and pattern are recorded continuously.

-

Data Analysis: The firing rate (spikes/second) is analyzed in bins over time and compared to the baseline to determine the effect of the drug.

Discussion and Conclusion

Nelonicline citrate is a well-characterized selective partial agonist of the α7-nAChR with high binding affinity. Preclinical studies in animal models of cognition suggested its potential as a therapeutic agent for cognitive impairment. The proposed mechanism of action involves the potentiation of neurotransmitter release, including acetylcholine, dopamine, and glutamate, in key brain regions.

While direct, quantitative in vivo evidence from microdialysis or electrophysiology studies detailing Nelonicline's effects on neurotransmission is not extensively available in the public domain, its profile as an α7-nAChR agonist strongly suggests that it would enhance the release of these neurotransmitters. Studies with other selective α7 agonists have demonstrated such effects. The discontinuation of Nelonicline's clinical development due to a lack of robust efficacy underscores the challenges in translating preclinical cognitive enhancement to clinical benefit.

For researchers in drug development, the story of Nelonicline highlights the importance of not only receptor affinity and in vitro potency but also the complex in vivo pharmacology and the need for sensitive biomarkers to demonstrate target engagement and downstream effects on neurotransmission in clinical populations. Future research in this area could benefit from a more detailed public dissemination of preclinical data, including in vivo neurochemical and electrophysiological outcomes, to better inform the development of next-generation cognitive enhancers.

References

Methodological & Application

Dissolving Nelonicline Citrate for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline citrate, also known as ABT-126 citrate, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] As a modulator of this receptor, Nelonicline citrate is a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes, including cognitive function and neuroinflammation. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture assays. This document provides detailed protocols for the dissolution of Nelonicline citrate, along with information on its mechanism of action and recommendations for solution storage.

Product Information

| Property | Value |

| Chemical Name | Nelonicline citrate |

| Synonyms | ABT-126 citrate |

| Molecular Weight | 505.54 g/mol |

| Mechanism of Action | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist |

Solubility Data

Quantitative solubility data for Nelonicline citrate in common cell culture solvents is not widely published. However, based on available information for the free base (Nelonicline) and the general properties of citrate salts, the following table summarizes the known solubility and provides guidance for preparing solutions. Researchers should perform their own tests to determine the maximum solubility in their specific cell culture medium.

| Solvent | Known Solubility/Recommendation | Final Concentration in Media |

| Dimethyl Sulfoxide (DMSO) | The free base, Nelonicline, is soluble in DMSO at 12.5 mg/mL (39.88 mM) with ultrasonication and warming to 60°C.[2][3] Nelonicline citrate is also expected to be soluble in DMSO. | Should be kept at ≤ 0.5% (v/v) to avoid cytotoxicity. |

| Water/Aqueous Buffers (e.g., PBS) | Citrate salts are generally soluble in water. However, specific data for Nelonicline citrate is unavailable. Direct dissolution in aqueous buffers may be possible but should be tested at the desired concentration. | N/A |

| Ethanol | Data not available. Use with caution as it can be more cytotoxic to cells than DMSO. | Should be kept at a very low percentage, typically <0.1% (v/v). |

| Cell Culture Media | Direct dissolution is not recommended without first preparing a concentrated stock solution. The final concentration of any organic solvent used should be minimized. | Target concentration will depend on the experimental design. |

Experimental Protocols

This section provides a detailed protocol for the preparation of a concentrated stock solution of Nelonicline citrate in DMSO and its subsequent dilution for use in cell culture assays.

Materials

-

Nelonicline citrate powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Sterile, phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile 0.22 µm syringe filter

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

-

Weighing the Compound: Carefully weigh out the desired amount of Nelonicline citrate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.055 mg of Nelonicline citrate (Molecular Weight = 505.54 g/mol ).

-

Dissolution in DMSO:

-

Add the weighed Nelonicline citrate to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO. For a 10 mM stock from 5.055 mg, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes.

-

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken, as suggested for the free base:[2][3]

-

Warming: Gently warm the solution in a water bath set to a maximum of 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

-

Sonication: Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

-

-

Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

-

Sterile Filtration: For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Based on vendor recommendations for the citrate salt in DMSO, the solution is stable for at least 2 weeks at 4°C and for 6 months at -80°C.

Protocol for Preparing Working Solutions in Cell Culture Medium

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM Nelonicline citrate stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration in the cell culture medium. This helps to ensure accurate and homogenous mixing.

-

First, prepare an intermediate dilution in sterile PBS or cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 10 µL of stock in 990 µL of medium).

-

From this intermediate dilution, further dilute into the final volume of cell culture medium to be added to the cells.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Addition to Cells: Add the final working solution of Nelonicline citrate to your cell culture plates and proceed with the planned assay.

Mechanism of Action: α7 nAChR Signaling Pathway

Nelonicline citrate acts as a selective agonist at α7 nicotinic acetylcholine receptors. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger several downstream signaling cascades. One of the key pathways involved in the neuroprotective effects of α7 nAChR activation is the PI3K/Akt pathway. This pathway promotes cell survival by upregulating anti-apoptotic proteins such as Bcl-2.

References

Application Notes and Protocols for In Vivo Studies of Nelonicline Citrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline citrate (also known as ABT-126) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to treat cognitive impairment associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex. Activation of these receptors is thought to enhance cognitive processes.[3] Preclinical studies have demonstrated the efficacy of Nelonicline in various animal models of cognitive dysfunction.[4]

These application notes provide detailed protocols for utilizing common animal models and behavioral assays to evaluate the in vivo efficacy of Nelonicline citrate for cognitive enhancement.

Mechanism of Action

Nelonicline citrate acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Ca2+. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects of the compound.

Signaling Pathway of Nelonicline Citrate

Animal Models for Studying Cognitive Impairment

The selection of an appropriate animal model is critical for evaluating the pro-cognitive effects of Nelonicline citrate. Two widely used and relevant models are detailed below.

Scopolamine-Induced Amnesia Model

This is a pharmacological model that induces a transient cholinergic deficit, mimicking some aspects of cognitive impairment seen in Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, is used to induce deficits in learning and memory.

Species: Rats or Mice Rationale: This model is useful for screening compounds that act on the cholinergic system to reverse acute cognitive deficits.

Aged Rodent Models

Natural aging in rodents is associated with cognitive decline, providing a translational model for age-associated memory impairment.

Species: Aged Rats or Mice (e.g., >18 months) Rationale: This model allows for the assessment of a compound's ability to improve cognitive function in the context of age-related neurobiological changes.

Experimental Protocols

The following are detailed protocols for behavioral assays commonly used to assess the efficacy of Nelonicline citrate in rodent models of cognitive impairment.

Experimental Workflow: Behavioral Testing

Protocol 1: Novel Object Recognition (NOR) Test in a Scopolamine-Induced Amnesia Model (Rat)

Objective: To assess the ability of Nelonicline citrate to reverse scopolamine-induced deficits in recognition memory.

Materials:

-

Male Wistar rats (250-300g)

-

Open field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects (e.g., plastic cubes, metal cylinders), and one set of novel objects. Objects should be heavy enough that the rats cannot displace them.

-

Nelonicline citrate

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline or distilled water)

-

Video tracking software (optional, but recommended for accurate data collection)

Procedure:

Day 1: Habituation

-

Gently place each rat individually into the empty open field arena.

-

Allow the rat to freely explore the arena for 10 minutes.

-

Return the rat to its home cage.

-

Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

Day 2: Training (T1) and Testing (T2)

-

Drug Administration:

-

Administer Nelonicline citrate (e.g., 0.1, 0.3, 1.0 mg/kg, per os [p.o.]) or vehicle 60 minutes prior to the training session (T1).

-

Administer scopolamine (e.g., 0.5 mg/kg, intraperitoneally [i.p.]) or vehicle 30 minutes prior to T1.

-

-

Training Session (T1):

-

Place two identical objects in opposite corners of the arena.

-

Gently place the rat in the center of the arena.

-

Allow the rat to explore the objects for 5 minutes.

-

Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.

-

Return the rat to its home cage.

-

-

Inter-Trial Interval (ITI): A 1-hour ITI is common for assessing short-term memory.

-

Testing Session (T2):

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the rat back into the center of the arena.

-

Allow the rat to explore the objects for 5 minutes.

-

Record the time spent exploring the familiar object and the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) for the testing session: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A higher DI indicates better recognition memory.

-

Expected Results:

-

Vehicle-treated animals are expected to show a DI significantly above zero.

-

Scopolamine-treated animals are expected to have a DI close to zero, indicating impaired memory.

-

Effective doses of Nelonicline citrate are expected to significantly increase the DI in scopolamine-treated animals compared to the scopolamine-only group.

Protocol 2: Morris Water Maze (MWM) in Aged Rats

Objective: To evaluate the effect of chronic Nelonicline citrate administration on spatial learning and memory in aged rats.

Materials:

-

Aged male Wistar rats (e.g., 20-22 months old)

-

Circular water maze (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

-

Submerged escape platform (10-15 cm in diameter).

-

Prominent visual cues placed around the room.

-

Nelonicline citrate

-

Vehicle

-

Video tracking system

Procedure:

Pre-training Drug Administration:

-

Administer Nelonicline citrate (e.g., 0.3, 1.0, 3.0 mg/kg/day, p.o.) or vehicle daily for a predetermined period (e.g., 4 weeks) prior to and during the MWM testing.

Day 1-5: Acquisition Phase (Spatial Learning)

-

The escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the maze.

-

Each day, each rat undergoes four trials.

-

For each trial, the rat is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.

-

The rat is allowed to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum of 60-90 seconds has elapsed.

-

If the rat fails to find the platform within the allotted time, it is gently guided to it and allowed to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

The inter-trial interval is typically 10-15 minutes.

Day 6: Probe Trial (Memory Retention)

-

The escape platform is removed from the pool.

-

Each rat is placed in the pool at a starting position opposite to the target quadrant and allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

Data Analysis:

-

Acquisition Phase: Analyze the escape latency and path length across the training days. A steeper learning curve (decrease in latency and path length) indicates better spatial learning.

-

Probe Trial: Compare the time spent in the target quadrant between treatment groups. A significantly greater amount of time spent in the target quadrant indicates better spatial memory.

Expected Results:

-

Aged rats treated with vehicle may show slower learning (longer escape latencies) compared to young adult rats.

-

Chronic treatment with effective doses of Nelonicline citrate is expected to improve spatial learning (reduce escape latency during acquisition) and enhance memory retention (increase time spent in the target quadrant during the probe trial) compared to vehicle-treated aged rats.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of Nelonicline Citrate on Recognition Memory in the Scopolamine-Induced Amnesia Model (NOR Test)

| Treatment Group | N | Dose (mg/kg) | Administration Route | Discrimination Index (DI) (Mean ± SEM) |

| Vehicle + Vehicle | 10 | - | p.o./i.p. | 0.45 ± 0.05 |

| Vehicle + Scopolamine | 10 | 0.5 | p.o./i.p. | 0.05 ± 0.03 |

| Nelonicline + Scopolamine | 10 | 0.3 | p.o./i.p. | 0.25 ± 0.04# |

| Nelonicline + Scopolamine | 10 | 1.0 | p.o./i.p. | 0.40 ± 0.06# |

| Positive Control + Scopolamine | 10 | (e.g., Donepezil 1.0) | p.o./i.p. | 0.38 ± 0.05# |

| p < 0.05 compared to Vehicle + Vehicle group. #p < 0.05 compared to Vehicle + Scopolamine group. |

Table 2: Effect of Chronic Nelonicline Citrate on Spatial Learning and Memory in Aged Rats (MWM Test)

| Treatment Group | N | Daily Dose (mg/kg) | Administration Route | Acquisition (Day 5 Escape Latency, s) (Mean ± SEM) | Probe Trial (Time in Target Quadrant, s) (Mean ± SEM) |

| Young Control (Vehicle) | 10 | - | p.o. | 15.2 ± 2.1 | 25.5 ± 1.8 |

| Aged Control (Vehicle) | 10 | - | p.o. | 35.8 ± 3.5 | 18.2 ± 1.5 |

| Aged + Nelonicline | 10 | 1.0 | p.o. | 25.1 ± 2.8# | 22.7 ± 1.6# |

| Aged + Nelonicline | 10 | 3.0 | p.o. | 20.5 ± 2.5# | 24.1 ± 1.7# |

| *p < 0.05 compared to Young Control group. #p < 0.05 compared to Aged Control group. |

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of Nelonicline citrate in established animal models of cognitive impairment. The scopolamine-induced amnesia model is well-suited for initial screening and proof-of-concept studies, while the aged rodent model offers greater translational relevance for age-associated cognitive decline. Consistent and rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data to support the development of Nelonicline citrate as a potential therapeutic agent for cognitive disorders.

References

Application Notes and Protocols for Nelonicline Citrate in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline citrate, also known as ABT-126, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential to treat cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] As a modulator of the cholinergic system, Nelonicline citrate has shown pro-cognitive effects in various preclinical models.[1] These application notes provide an overview of the reported dosages, experimental protocols, and relevant signaling pathways to guide researchers in designing rodent studies with Nelonicline citrate.

Mechanism of Action

Nelonicline citrate selectively binds to and activates the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, including the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of several neurotransmitters and activates downstream signaling cascades implicated in synaptic plasticity and neuroprotection.

Signaling Pathways

Activation of the α7 nAChR by Nelonicline citrate initiates a cascade of intracellular events. The primary mechanism involves the influx of Ca²⁺, which can trigger various downstream pathways.

Dosage Information for Rodent Studies

However, based on available data from other administration routes and species, the following tables provide guidance for dose selection. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental model and cognitive task.

Table 1: Nelonicline (ABT-126) Dosage in Non-Rodent and Alternative Route Rodent Studies

| Species | Administration Route | Dosage Range | Study Focus | Reference |

| Rat | Intravenous (self-administration) | up to 0.885 mg/kg/infusion | Abuse potential | Hudzik et al. (cited in ResearchGate) |

| Monkey | Oral | 0.03 - 1.0 mg/kg | Not specified | MedchemExpress |

Note: The intravenous dose in rats provides an indication of brain penetration and receptor engagement. The oral doses in monkeys can be used as a starting point for allometric scaling to estimate rodent oral doses, although species differences in metabolism and bioavailability must be considered.

Experimental Protocols

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to induce a transient cholinergic deficit and assess the efficacy of pro-cognitive compounds.

Protocol:

-

Animals: Adult male Wistar rats or C57BL/6 mice are commonly used.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week and handled daily for several days before the experiment.

-

Drug Administration:

-

Administer Nelonicline citrate (vehicle for control group) via oral gavage (p.o.) or intraperitoneal injection (i.p.). The optimal pre-treatment time should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes before the cognitive task).

-

After the appropriate pre-treatment interval, administer scopolamine hydrobromide (typically 0.5-1 mg/kg, i.p.) to induce cognitive impairment.

-

-

Behavioral Testing: 20-30 minutes after scopolamine administration, subject the animals to cognitive testing (e.g., Novel Object Recognition Test or Morris Water Maze).

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

-

Apparatus: A square open-field arena (e.g., 50x50x50 cm for rats, 40x40x40 cm for mice) made of a non-porous material that is easy to clean.

-

Objects: Two sets of three-dimensional objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.

-

Procedure:

-

Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

-

Familiarization/Training (Day 2): Place two identical objects (A and A) in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer Nelonicline citrate at a predetermined time before this phase.

-

Testing (Day 2): After a retention interval (e.g., 1 hour to 24 hours), place one familiar object (A) and one novel object (B) in the same locations. Allow the animal to explore for 5 minutes.

-

-

Data Analysis: Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates successful recognition memory.

Morris Water Maze (MWM) Test

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.

Protocol:

-

Apparatus: A circular pool (e.g., 120-150 cm in diameter for rats, 100-120 cm for mice) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged just below the water surface. The pool should be located in a room with prominent distal visual cues.

-

Procedure:

-

Acquisition Training (Days 1-4): Conduct 4 trials per day. In each trial, the animal is placed in the water at one of four starting positions and must find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds. Nelonicline citrate should be administered daily before the training sessions.

-

Probe Trial (Day 5): The platform is removed from the pool, and the animal is allowed to swim freely for 60 seconds.

-

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates spatial memory.

-

Summary of Key Experimental Parameters

Table 2: Summary of Key Parameters for Cognitive Behavioral Assays

| Parameter | Novel Object Recognition (NOR) | Morris Water Maze (MWM) |

| Cognitive Domain Assessed | Recognition Memory | Spatial Learning and Memory |

| Typical Species | Rats, Mice | Rats, Mice |

| Drug Administration | p.o. or i.p. prior to familiarization | p.o. or i.p. daily before training |

| Key Dependent Variables | Discrimination Index | Escape Latency, Path Length, Time in Target Quadrant |

| Common Deficit Model | Scopolamine (0.5-1 mg/kg, i.p.) | Age-related decline, transgenic models, scopolamine |

Conclusion

Nelonicline citrate is a promising compound for investigating the role of the α7 nAChR in cognition. The protocols and information provided herein are intended to serve as a guide for researchers. It is crucial to conduct pilot studies to determine the optimal dosage and experimental conditions for the specific rodent strain and cognitive paradigm being employed. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible data in the study of Nelonicline citrate's effects on rodent cognition.

References

- 1. A phase 2 randomized, controlled trial of the α7 agonist ABT-126 in mild-to-moderate Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Imaging Assays with Nelonicline Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelonicline citrate is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system.[1][2] Activation of α7 nAChRs leads to a rapid influx of calcium ions, making calcium imaging a primary method for studying the functional activity of this receptor and the pharmacological effects of modulators like Nelonicline citrate.[3][4] These application notes provide a comprehensive guide to performing calcium imaging assays with Nelonicline citrate, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways and workflows.

Data Presentation

The following table summarizes the quantitative data for Nelonicline citrate in relation to α7 nAChR activation. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell/System | Comments | Reference |

| Binding Affinity (Ki) | 12.3 nM | Human Brain | High affinity for the α7 nAChR. | [1] |

| EC50 | 2 µM | Xenopus oocytes expressing human α7 nAChRs | Concentration for half-maximal activation. | |

| Intrinsic Activity | 74% relative to acetylcholine | Xenopus oocytes expressing human α7 nAChRs | Partial agonist activity. | |

| Efficacy (Calcium Flux) | 12% at 100,000 nM | Human IMR-32 neuroblastoma cells (α3β4* nAChRs) | Low efficacy at α3β4* nAChRs, indicating selectivity for α7. |

Signaling Pathway

Activation of the α7 nAChR by Nelonicline citrate initiates a signaling cascade primarily driven by calcium influx. The binding of Nelonicline citrate to the receptor induces a conformational change, opening the ion channel and allowing Ca²⁺ to flow into the cell down its electrochemical gradient. This initial influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.

Experimental Workflow

A typical calcium imaging experiment with Nelonicline citrate involves several key steps, from cell culture to data analysis. The following diagram outlines a standard workflow for a 96-well plate-based assay.

Experimental Protocols

This section provides a detailed protocol for a cell-based calcium imaging assay to measure the activity of Nelonicline citrate on α7 nAChRs using a fluorescent plate reader.

Materials

-

Cell Line: HEK293 cells stably expressing human α7 nAChR.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black-walled, clear-bottom 96-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).

-

Pluronic F-127: 20% solution in DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Nelonicline Citrate: Stock solution in DMSO.

-

Positive Control: Acetylcholine or another known α7 nAChR agonist.

-

Antagonist (for validation): Methyllycaconitine (MLA) or α-bungarotoxin.

-

Fluorescent Plate Reader: Equipped with an automated liquid handling system and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm).

Protocol

-

Cell Plating:

-

Culture HEK293-α7 nAChR cells in a T-75 flask until they reach 80-90% confluency.

-